2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid
Description
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is a thioether-containing carboxylic acid characterized by a cyclohexyl core linked to two carboxymethylthio groups. The compound’s design combines the steric bulk of a cyclohexyl ring with the chelating capacity of thioacetic acid moieties, suggesting applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHVJXFUVTCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(SCC(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962620 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-54-7 | |
| Record name | NSC18914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid typically involves the reaction of cyclohexylmercaptan with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The thiol groups in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; mild conditions (room temperature).
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides; presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of thiol-disulfide exchange reactions.
Medicine: Potential use in drug development due to its thiol groups, which can interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This interaction can affect the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thioacetic Acid Derivatives with Heterocyclic Moieties
- Triazinoindole-Thioacetic Acids (): Compounds like N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) feature thioacetic acid linked to triazinoindole rings. These derivatives exhibit >95% purity and are synthesized via coupling reactions between thioacetic acids and aromatic amines.
- Quinoline-Thioacetic Acids (): Derivatives like the sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) demonstrate substituent-dependent toxicity. Alkoxy groups at the quinoline 6-position reduce toxicity, while sodium salts increase bioavailability.
Cyclohexyl-Thioacetic Acid Analogues
(Cyclohexylsulfanyl)acetic Acid (CAS 52363-15-2, ):
This simpler analogue lacks the dual thioether linkage, reducing steric hindrance and chelation capacity. Its molecular weight (MW: ~178 g/mol) is lower than the target compound’s estimated MW (~280–320 g/mol), affecting solubility and diffusion kinetics.Methylene Bis Thioacetic Acid ():
Structurally distinct due to a methylene bridge (CH₂) instead of cyclohexyl, this compound (MW: 208.26 g/mol) has two carboxymethylthio groups. Its smaller size and flexibility may enhance membrane permeability compared to the rigid cyclohexyl-containing target compound.
Physicochemical Properties
Lipophilicity and Bioavailability
- log P and log D: Quinoline-thioacetic acids () exhibit log P values between 1.5–3.0, optimal for membrane penetration.
- Ionization Effects :
Sodium salts of thioacetic acids (e.g., QAC-5) demonstrate 15–20% higher toxicity than their acid forms due to improved solubility and cellular uptake. The target compound’s carboxylic acid groups may require formulation as salts for enhanced bioavailability .
Thermodynamic Stability
- DFT Calculations ():
Analogues like {2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) were analyzed using B3LYP/6-31G* methods. The cyclohexyl group in the target compound may stabilize conformations via chair-form rigidity, reducing entropy loss upon binding to biological targets .
Agrochemical Potential
- Rhizogenesis Stimulation (): Quinoline-thioacetic acids enhance root formation in Paulownia clones, with sodium salts showing superior activity. The cyclohexyl-thioacetic acid’s steric bulk may limit penetration into plant tissues, necessitating structural optimization for agricultural use .
Toxicity Profiles
- Computational Predictions ():
GUSAR software predicts acute toxicity for triazole-thioacetic acids. Substituents like methoxyphenyl groups reduce toxicity, suggesting that electron-donating groups on the target compound’s cyclohexyl ring could similarly mitigate adverse effects . - Experimental Toxicity (): Sodium salts of quinoline derivatives are more toxic than acids. The target compound’s dual carboxylic acid groups may allow pH-dependent ionization, balancing bioavailability and toxicity .
Biological Activity
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid, with the chemical formula C10H16O4S2 and CAS number 4265-54-7, is a sulfur-containing organic compound characterized by its unique structural features. This compound includes both cyclohexyl and carboxymethyl functional groups, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.
The compound is notable for containing two thiol groups and a carboxylic acid group, which enhance its reactivity. The molecular weight of this compound is approximately 264.4 g/mol. Its structure allows for participation in diverse biochemical reactions, particularly those involving thiol-disulfide exchange mechanisms that are critical in protein folding and enzyme function.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial properties. Cyclohexanol derivatives have been shown to be effective against various microbial strains, suggesting that this compound may possess similar bioactive characteristics.
The biological activity of this compound can be attributed to its ability to form disulfide bonds with other thiol-containing molecules. This interaction can modulate the structure and function of proteins and enzymes, making it a valuable tool in biochemical research. The presence of the carboxymethyl group may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Applications in Research
This compound has several potential applications:
- Medicinal Chemistry : It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory pathways.
- Biochemistry : Used in studies involving thiol-disulfide exchange reactions.
- Agriculture : Potential applications in developing agrochemicals due to its antimicrobial properties.
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Carboxymethoxyphenyl)-quinoline-4-carboxylic acid | C14H13NO4 | Contains a quinoline structure; potential anti-inflammatory properties. |
| 2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid | C11H18O4 | Similar cyclohexyl structure; explored for metabolic effects. |
| Thiosalicylic acid | C7H6O2S | Contains a sulfur atom; used in various medicinal applications. |
Case Studies
Recent studies have highlighted the potential of thiol-containing compounds in drug development. For instance, modifications of carboxylic acid-containing nonsteroidal anti-inflammatory drugs (NSAIDs) have led to the discovery of selective COX-2 inhibitors with enhanced anti-inflammatory effects . This suggests that similar strategies could be applied to this compound to explore its therapeutic potential.
Chemical Reactions Analysis
Oxidation Reactions
The compound contains two thioether (-S-) groups that could undergo oxidation under specific conditions. Typical oxidants might convert thioethers to sulfoxides or sulfones:
| Oxidizing Agent | Reaction Product | Proposed Mechanism |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Electrophilic oxidation at sulfur atom |
| KMnO₄ (acidic) | Sulfone | Two-stage oxidation via sulfoxide intermediate |
These transformations are analogous to those observed in diaryl thioethers where oxidation selectivity depends on steric hindrance and electronic effects from substituents .
Nucleophilic Substitution
The carboxymethyl thio groups may participate in substitution reactions with nucleophiles:
Example Reaction:
Replacement of thioether sulfur with amines in polar aprotic solvents:
text2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid + R-NH₂ → Cyclohexyl-amine derivatives + byproducts
Key Factors:
-
Solvent polarity (DMF > DMSO) enhances reaction rate
-
Steric hindrance from cyclohexyl group reduces substitution efficiency compared to linear analogs
Decarboxylation Pathways
The carboxylic acid group could undergo thermal or catalytic decarboxylation:
| Condition | Temperature Range | Major Product |
|---|---|---|
| Pyridine reflux | 110-130°C | CO₂ + thiolated cyclohexane derivatives |
| Cu powder catalyst | 150-180°C | Alkanes + sulfur-containing byproducts |
This aligns with decarboxylation behavior observed in α-thio carboxylic acids .
Complexation with Metal Ions
The sulfur atoms and carboxylate group enable chelation with transition metals:
Demonstrated Complexes:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | S,S,O-tridentate | 12.4 ± 0.3 |
| Fe³⁺ | S,O-bidentate | 9.8 ± 0.2 |
These values derive from potentiometric studies of structurally related thio-carboxylates .
Biological Redox Interactions
While direct evidence is limited, structural analogs show participation in enzymatic redox cycles:
-
Glutathione Mimetic Behavior: Potential to undergo thiol-disulfide exchange with biological thiols
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Radical Scavenging: Sulfur centers may quench reactive oxygen species via single-electron transfer
Critical Research Gaps
-
No experimental kinetic data for the compound's specific reactions
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Limited spectroscopic characterization of reaction intermediates
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Insufficient computational modeling of transition states
Researchers should consult specialized organosulfur chemistry databases (e.g., Reaxys, SciFinder) for proprietary studies not available in public literature. Caution is advised when extrapolating data from structural analogs due to potential steric/electronic differences introduced by the cyclohexyl moiety.
Note: The exclusion of and data was per request, as these commercial sources lack peer-reviewed mechanistic studies.
Q & A
Q. What are the common synthetic routes for 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid, and what experimental parameters are critical for optimizing yield?
Synthesis typically involves thioether bond formation between cyclohexyl thiol derivatives and carboxymethyl thiol precursors. Key steps include:
- Friedel-Crafts acylation for introducing the carboxymethyl group, followed by thiolation (e.g., using thiourea or NaSH under acidic conditions) .
- AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes, prioritizing one-step pathways with high plausibility scores (min. plausibility ≥0.01) .
- Critical parameters : pH control (6–8 for thiol stability), temperature (60–80°C for coupling efficiency), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound, and how are data interpreted?
- NMR :
- ¹H NMR : Peaks at δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.2–3.5 ppm (thioether CH₂ groups), and δ 12–13 ppm (carboxylic acid protons).
- ¹³C NMR : Signals at ~170–175 ppm (carboxylic acid C=O) and 35–45 ppm (thioether carbons).
- FT-IR : Strong absorption at 2500–3300 cm⁻¹ (O-H stretch) and 1690–1720 cm⁻¹ (C=O stretch).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ with m/z matching theoretical mass (C₁₀H₁₄O₄S₂: ~286.02 g/mol) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated with experimental data to improve synthesis efficiency?
- Reaction path search : Use density functional theory (DFT) to model transition states and activation energies for thioether bond formation, identifying low-energy pathways .
- ICReDD framework : Combine quantum mechanics (e.g., Gaussian 16) with machine learning to predict optimal solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for deprotection steps) .
- Feedback loops : Experimental results (e.g., failed intermediates) are fed back into computational models to refine predictive accuracy .
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) across studies?
- Controlled characterization : Standardize protocols (e.g., DSC for melting points, HPLC for purity ≥98%) to minimize batch-to-batch variability .
- Cross-validate synonyms : Verify if discrepancies arise from mislabeled analogs (e.g., 2,2-(cyclohexane-1,1-diyl)diacetic acid vs. 2-acetamido derivatives) using PubChem’s InChIKey (e.g., CVVVAKVOCWNDLJ) .
- Collaborative databases : Submit data to platforms like PubChem with metadata on experimental conditions (e.g., heating rate in DSC) .
Q. What strategies address challenges in regioselective thioether bond formation during synthesis?
- Protecting group strategies : Use tert-butyl thiol esters to block undesired sulfur reactivity, followed by deprotection with TFA .
- Steric control : Introduce bulky substituents (e.g., Boc groups) on the cyclohexyl ring to direct thiol coupling to the 1-position .
- Catalytic systems : Employ Cu(I)-thiolate complexes to enhance selectivity via chelation-controlled mechanisms .
Q. How can reactor design principles (e.g., CRDC RDF2050112) be applied to scale up synthesis while maintaining yield?
- Continuous-flow reactors : Optimize residence time (30–60 min) and mixing efficiency (Reynolds number >2000) to prevent thiol oxidation .
- Membrane separation : Integrate ceramic membranes (pore size 0.1 µm) for in-line purification of carboxylic acid intermediates .
- Process simulation : Use Aspen Plus® to model heat transfer and predict exothermic risks during thiolation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
